

Mechanism of Action and Inhibitory Profile

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Compound Focus: Voxtalisib

CAS No.: 934493-76-2

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The core difference between these compounds lies in their targets within the PI3K/AKT/mTOR pathway. **Voxtalisib** is a **dual inhibitor**, while XL147 is a **PI3K-selective inhibitor**.

Feature	Voxtalisib (XL765)	XL147 (Information Limited)
Primary Target	Dual PI3K/mTOR inhibitor [1]	PI3K-selective inhibitor [1]
PI3K Isoforms	Inhibits p110 α , β , γ , δ [1]	Information not specific in search results
mTOR Inhibition	Yes (IC50 = 157 nM) [1]	No (IC50 > 15 μ M) [1]
DNA-PK Inhibition	Yes (IC50 = 150 nM) [1]	No [1]
Key Differentiator	Broader pathway blockade; inhibits mTOR and DNA-PK	More focused PI3K inhibition

Preclinical Evidence and Efficacy

Preclinical studies show that the broader target profile of **Voxtalisib** can lead to stronger anti-tumor effects in certain contexts.

- **Enhanced Apoptosis and Autophagy:** In pancreatic cancer (PDA) cell lines, **Voxtalisib** inhibited cell viability and induced apoptosis more effectively and at lower concentrations than the PI3K-selective inhibitor XL147. The effect of **Voxtalisib** was associated with a greater reduction in the phosphorylation of mTOR targets (S6, S6K, 4EBP1) and the induction of autophagy, which was not observed with PI3K inhibition alone [1].
- **In Vivo Synergy:** In mouse xenograft models, **Voxtalisib** alone did not show significant tumor growth inhibition. However, when combined with the autophagy inhibitor chloroquine, it resulted in significant tumor growth inhibition, suggesting that its efficacy can be enhanced with combination therapies [1].
- **Activity in Glioblastoma:** In an intracranial glioblastoma model, oral administration of **Voxtalisib** led to a significant reduction in tumor bioluminescence and improved median survival in mice. Its combination with temozolomide showed an even greater effect [1].

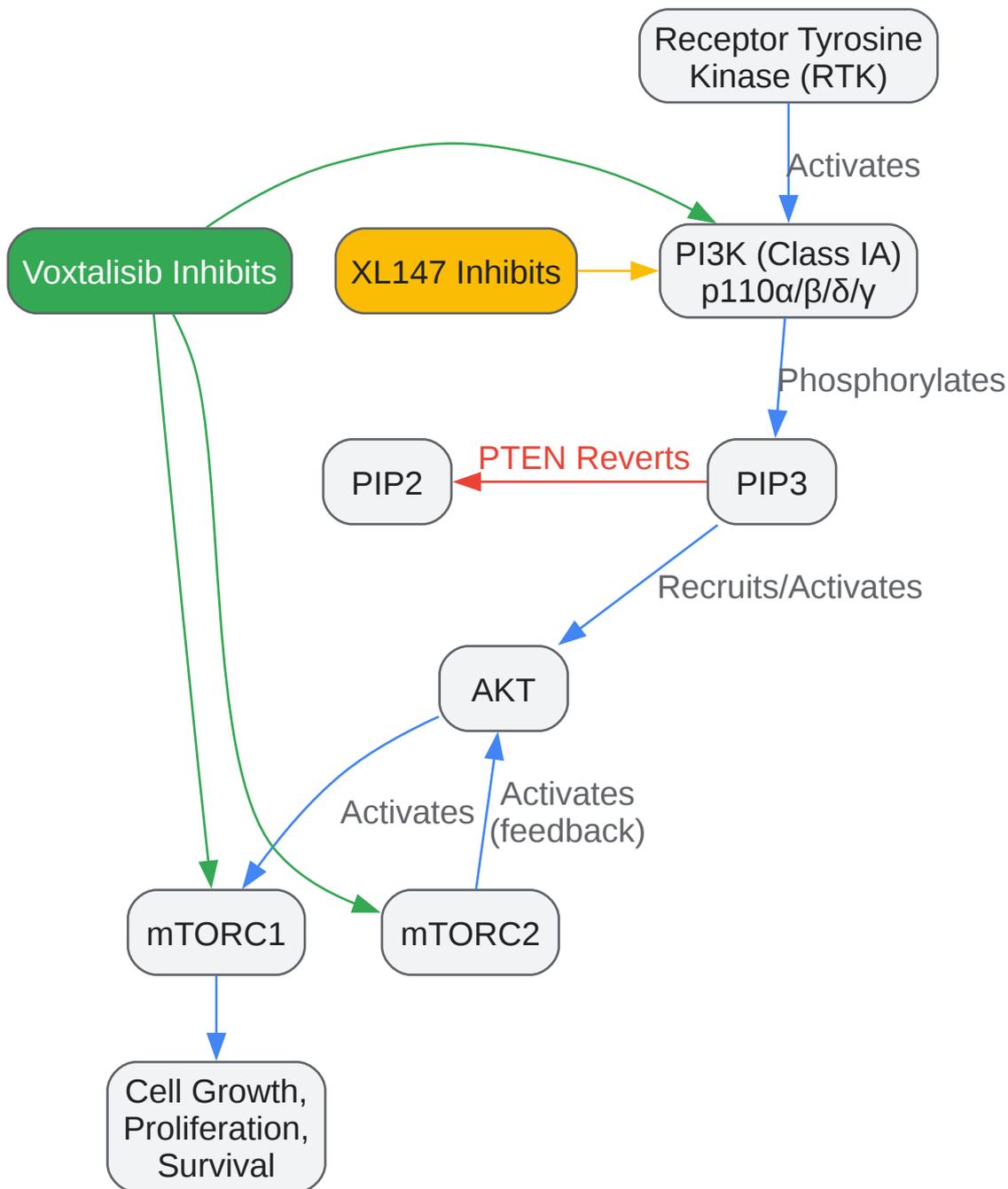
Experimental Protocols from Preclinical Studies

Below is a summary of key methodologies used to generate the data discussed above [1].

Assay Type	Protocol Summary
In Vitro Kinase Inhibition (IC50)	Enzyme activity assays measuring compound concentration that inhibits 50% of kinase (PI3K isoforms, mTOR, DNA-PK) activity.
Cell Viability/Apoptosis	Cells treated with compounds for 24-72 hours; apoptosis measured by Annexin V staining via FACS.
Pathway Modulation (Western Blot)	Treated cells harvested; phosphorylation levels of pathway proteins (pS6, pS6K, p4E-BP1) analyzed by western blotting.
Autophagy Induction (Acidic Vesicular Organelles)	Vital staining of treated cells with acridine orange; degree of AVO formation measured by fold increase in fluorescence intensity via FACS.
In Vivo Xenograft Efficacy	Mice with implanted tumor cells (e.g., BxPC-3) treated with compound (e.g., 30 mg/kg Voxtalisib) alone or in combination (e.g., 50 mg/kg chloroquine); tumor volume measured over time.

PI3K/AKT/mTOR Pathway and Drug Targets

This diagram illustrates the signaling pathway and shows where **Voxtalisisb** and XL147 exert their effects.



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The diagram shows that **XL147** acts **solely on PI3K**, while **Voxtalisisb** has a **broader effect by simultaneously inhibiting PI3K, mTORC1, and mTORC2**. This dual inhibition can prevent the pathway reactivation that often occurs with single-node inhibitors, potentially leading to more sustained anti-tumor effects [2].

Interpretation Guide for Professionals

- **Choosing Voxtalisib:** Consider **Voxtalisib** for contexts where **broader pathway blockade** is desired. This is particularly relevant in tumors with mTOR pathway dependency or for strategies involving combination with other agents like autophagy inhibitors [1] [2].
- **Choosing a PI3K-Selective Inhibitor:** A selective inhibitor like XL147 might be preferable when the goal is to **isolate the role of PI3K signaling** or to minimize potential toxicities associated with mTOR inhibition. Newer-generation α -specific PI3K inhibitors are also being developed to spare immune cells, which could be crucial for combination with immunotherapies [2].
- **Clinical Context:** A phase 2 study of **Voxtalisib** in hematologic malignancies showed an **acceptable safety profile but low efficacy** in most lymphoma types, though it did show efficacy in follicular lymphoma. This highlights that preclinical activity does not always directly translate to clinical success [3].

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References

1. | DNA-PK | mTOR | Voxtalisib | TargetMol PI 3 K [targetmol.com]
2. Multi-node inhibition targeting mTORC1, mTORC2 and PI3K α ... [pmc.ncbi.nlm.nih.gov]
3. In Focus: Voxtalisib for CLL and B-Cell... - Cancer Therapy Advisor [cancertherapyadvisor.com]

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